In Vivo Anti-Hyperalgesic Efficacy: Direct Comparison of FR140423 Derivative with Indomethacin and Morphine
The 3-difluoromethyl-5-(4-methoxyphenyl)pyrazole scaffold forms the core of FR140423, a novel non-steroidal anti-inflammatory compound. In a rat yeast-induced hyperalgesic model, oral administration of FR140423 demonstrated a dose-dependent anti-hyperalgesic effect. Crucially, the efficacy of FR140423 was directly compared to the reference compounds indomethacin (NSAID) and morphine (opioid). FR140423 was found to be fourfold more potent than indomethacin, although it was less potent than morphine [1]. This direct head-to-head comparison in a relevant animal model provides a quantitative, verifiable benchmark for the scaffold's therapeutic potential.
| Evidence Dimension | Anti-hyperalgesic potency |
|---|---|
| Target Compound Data | Potency described as 'fourfold more potent than indomethacin' |
| Comparator Or Baseline | Indomethacin (baseline for NSAID comparison); Morphine (baseline for opioid comparison) |
| Quantified Difference | 4x more potent than indomethacin; less potent than morphine |
| Conditions | Rat yeast-induced hyperalgesic model; oral administration |
Why This Matters
This direct in vivo comparison provides quantifiable evidence that compounds built on the 3-difluoromethyl-5-(4-methoxyphenyl)pyrazole scaffold can surpass the efficacy of a well-established NSAID (indomethacin), supporting its selection as a lead scaffold for analgesic drug discovery programs.
- [1] Ochi, T., et al. (1999). The Profile of FR140423, a Novel Anti-inflammatory Compound, in Yeast-Induced Rat Hyperalgesia. Japanese Journal of Pharmacology, 81(1), 94-98. View Source
